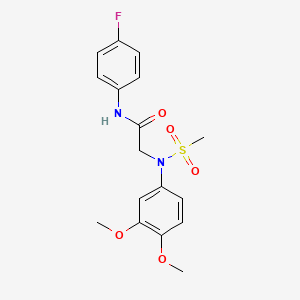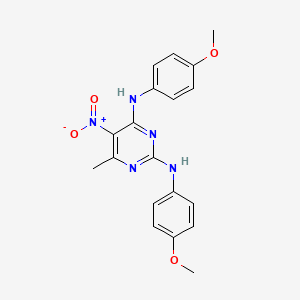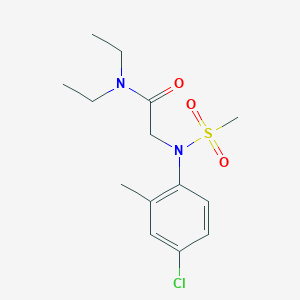![molecular formula C16H23ClN2O3S B5137372 N-(4-chlorobenzyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5137372.png)
N-(4-chlorobenzyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of methanesulfonamide derivatives often involves complex reactions that aim to incorporate the methanesulfonamide group into the molecular structure. For example, the synthesis of similar compounds has been demonstrated through various methods, including the reaction of dichlorophenylmethanesulfonamide with trichloroethylene, leading to highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines, showcasing the reactivity and versatility of methanesulfonamide derivatives in synthesis processes (Aizina et al., 2012).
Molecular Structure Analysis
The molecular structure of N-(4-chlorobenzyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide and related compounds can be elucidated through techniques like X-ray crystallography. Studies on similar methanesulfonamide compounds have shown specific conformational arrangements due to the presence of the sulfonamide group, affecting the overall molecular geometry. For example, the structure of N-(2,3-Dichlorophenyl)methanesulfonamide revealed specific bond parameters and torsion angles characteristic of methanesulfonanilides, with molecules packed into chains through hydrogen bonding (Gowda et al., 2007).
Chemical Reactions and Properties
Methanesulfonamide derivatives engage in various chemical reactions, demonstrating a range of reactivities depending on their structural features. The reactivity can be attributed to the sulfonamide group, which can participate in different types of chemical bonds and interactions. For instance, methanesulfonamide derivatives have been involved in reactions such as N-acylation, showcasing their utility in forming new chemical bonds and structures (Kondo et al., 2000).
Physical Properties Analysis
The physical properties of N-(4-chlorobenzyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide, such as solubility, melting point, and boiling point, are influenced by its molecular structure. While specific data on this compound might not be readily available, related methanesulfonamide compounds exhibit characteristic physical properties that can be studied through spectroscopic methods and computational chemistry approaches to infer about the subject compound (Galván et al., 2018).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, are crucial for understanding the behavior of methanesulfonamide derivatives in various chemical environments. Studies on methanesulfonamide compounds reveal insights into their reactivity patterns, such as the vicarious nucleophilic substitution of hydrogen, highlighting the chemical versatility of these compounds (Lemek et al., 2008).
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O3S/c1-13-7-9-18(10-8-13)16(20)12-19(23(2,21)22)11-14-3-5-15(17)6-4-14/h3-6,13H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGHVHOHJPIPEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
52.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199868 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-7-methyl-4-[4-(methylthio)phenyl]-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5137293.png)

![2-chloro-5-(5-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5137300.png)
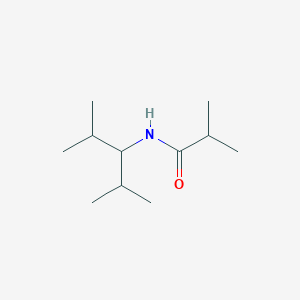
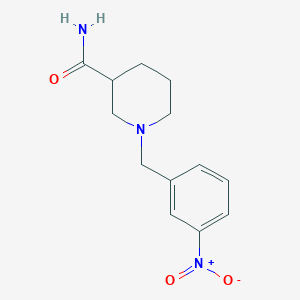
![(2-aminoethyl){2-[4-(benzyloxy)phenoxy]ethyl}amine](/img/structure/B5137319.png)
![N-{1-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B5137326.png)
![N-[4-(benzoylamino)phenyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B5137347.png)
![2-chloro-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5137356.png)
